(S)-Ru(OAc)2(DM-BINAP)
Overview
Description
“(S)-Ru(OAc)2(DM-BINAP)” is a chiral catalyst used in asymmetric reactions . The “DM-BINAP” part of the compound refers to 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl, a chiral diphosphine ligand . This compound is often used in conjunction with ruthenium (Ru) and acetate (OAc) to form a complex that can catalyze various reactions .
Molecular Structure Analysis
The molecular formula of DM-BINAP is C52H48P2 . It consists of a pair of 2-diphenylphosphino naphthyl groups linked at the 1 and 1’ positions . When complexed with ruthenium and acetate to form “(S)-Ru(OAc)2(DM-BINAP)”, the molecular formula becomes C52H46O4P2Ru .Chemical Reactions Analysis
“(S)-Ru(OAc)2(DM-BINAP)” is used as a catalyst in various reactions. For instance, it has been used in the asymmetric hydrogenation of benzophenone, the regio- and stereoselective preparation of axially chiral arylnaphthalene derivatives, and the regiodivergent rhodium-catalyzed carbocyclization of 1,6-enynes with Me propiolates .Physical And Chemical Properties Analysis
DM-BINAP is a solid compound with a molecular weight of 734.89 g/mol . Its optical activity is -172° at 20°C in chloroform, and it has a melting point of 189-193°C .Scientific Research Applications
Catalytic Isomerization
(S)-Ru(OAc)2(DM-BINAP) and related ruthenium complexes have been employed in catalytic isomerization reactions. For example, the catalytic ortho to para transposition of a silyl group in aniline derivatives was achieved using a ruthenium catalyst in conjunction with a copper additive, demonstrating the complex's utility in modifying the structure of organic compounds for potential applications in synthesis and material science (Ishiga et al., 2021).
Asymmetric Catalysis
The complex has found extensive application in asymmetric catalysis. Notably, a robust and porous Zr metal-organic framework (MOF) based on a BINAP-derived linker was post-synthetically metalated with Ru and Rh complexes, yielding highly enantioselective catalysts for organic transformations. This showcases the role of (S)-Ru(OAc)2(DM-BINAP) in facilitating enantioselective synthesis, crucial for the production of pharmaceuticals and fine chemicals (Falkowski et al., 2014).
Hydrogenation Reactions
The asymmetric hydrogenation of geraniol to citronellol using ruthenium BINAP catalysts highlights the complex's application in producing enantiomerically pure compounds. The study detailed the influence of solvent, catalyst type, and hydrogen pressure on the reaction outcome, underlining the complex's versatility in hydrogenation reactions (Bernas et al., 2012).
Encapsulation in Nanoreactors
(S)-Ru(OAc)2(DM-BINAP) and similar complexes have been encapsulated in silica-based nanoreactors. This encapsulation enables high activity and enantioselectivity for the asymmetric hydrogenation of β-keto esters, illustrating the potential for immobilizing catalytic species in solid supports for improved reusability and selectivity (Peng et al., 2015).
Mechanism of Action
Target of Action
It’s known that this compound is a chiral ligand used in asymmetric synthesis . As a ligand, it binds to a central metal atom, in this case, Ruthenium (Ru), to form a coordination complex. This complex is then used to catalyze various chemical reactions.
Mode of Action
The mode of action of (S)-Ru(OAc)2(DM-BINAP) involves its interaction with the central metal atom (Ru) to form a coordination complex. This complex then interacts with other molecules to catalyze chemical reactions . The exact nature of these interactions and the resulting changes depend on the specific reaction being catalyzed.
Biochemical Pathways
The biochemical pathways affected by (S)-Ru(OAc)2(DM-BINAP) are those involved in the chemical reactions it catalyzes. For example, one study reported the use of a similar compound in the enantioselective synthesis of 2,5-dihydrofurans . In this reaction, the compound acts as a bifunctional catalyst to promote the intramolecular capture of oxonium ylides with alkynes .
Result of Action
The result of the action of (S)-Ru(OAc)2(DM-BINAP) is the catalysis of chemical reactions. The molecular and cellular effects of this action depend on the specific reaction being catalyzed. For instance, in the synthesis of 2,5-dihydrofurans, the compound facilitates the formation of a new carbon-carbon bond .
Biochemical Analysis
Biochemical Properties
(S)-Ru(OAc)2(DM-BINAP) is known for its role in catalyzing asymmetric hydrogenation reactions. It interacts with various enzymes, proteins, and other biomolecules to facilitate these reactions. For instance, it has been used in the asymmetric hydrogenation of benzophenone and the regio- and stereoselective preparation of axially chiral arylnaphthalene derivatives . The interactions between (S)-Ru(OAc)2(DM-BINAP) and these biomolecules are primarily based on its ability to form stable complexes with substrates, thereby enhancing the reaction’s enantioselectivity.
Cellular Effects
The effects of (S)-Ru(OAc)2(DM-BINAP) on cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in the presence of (S)-Ru(OAc)2(DM-BINAP), certain cells exhibit altered metabolic pathways, leading to changes in the production of specific metabolites . This compound’s ability to affect gene expression and cell signaling pathways underscores its potential in therapeutic applications and biochemical research.
Molecular Mechanism
At the molecular level, (S)-Ru(OAc)2(DM-BINAP) exerts its effects through binding interactions with biomolecules. It acts as a catalyst by forming complexes with substrates, thereby facilitating their conversion into desired products. This process often involves enzyme inhibition or activation, depending on the specific reaction being catalyzed . Additionally, (S)-Ru(OAc)2(DM-BINAP) can induce changes in gene expression, further influencing cellular functions and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-Ru(OAc)2(DM-BINAP) can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (S)-Ru(OAc)2(DM-BINAP) remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups.
Dosage Effects in Animal Models
The effects of (S)-Ru(OAc)2(DM-BINAP) vary with different dosages in animal models. At low doses, this compound can effectively catalyze biochemical reactions without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular metabolism and function . Understanding the dosage-dependent effects of (S)-Ru(OAc)2(DM-BINAP) is crucial for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
(S)-Ru(OAc)2(DM-BINAP) is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. For example, it plays a role in the asymmetric hydrogenation of ketones, a process that requires the presence of specific enzymes and cofactors . The compound’s influence on metabolic flux and metabolite levels further underscores its importance in biochemical research and applications.
Transport and Distribution
Within cells and tissues, (S)-Ru(OAc)2(DM-BINAP) is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of (S)-Ru(OAc)2(DM-BINAP) is essential for optimizing its use in biochemical reactions and therapeutic applications.
Subcellular Localization
The subcellular localization of (S)-Ru(OAc)2(DM-BINAP) is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its catalytic activity . The precise localization of (S)-Ru(OAc)2(DM-BINAP) within cells is crucial for its effectiveness in catalyzing biochemical reactions and influencing cellular functions.
properties
IUPAC Name |
acetic acid;[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;ruthenium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H48P2.2C2H4O2.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;2*1-2(3)4;/h9-32H,1-8H3;2*1H3,(H,3,4); | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUAMHMUQGCXCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(=O)O.CC(=O)O.[Ru] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H56O4P2Ru | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
956.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
374067-50-2 | |
Record name | DIACETATO{(R)-(+)-2,2'-BIS[DI(3,5-XYLYL)PHOSPHINO]-1,1'-BINAPHTHYL}RUTHENIUM(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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